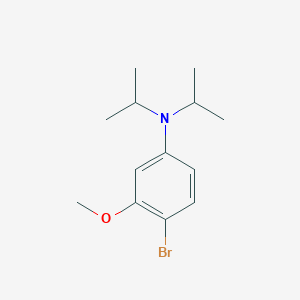

4-Bromo-N,N-diisopropyl-3-methoxyaniline

CAS No.: 1820686-18-7

Cat. No.: VC5474831

Molecular Formula: C13H20BrNO

Molecular Weight: 286.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820686-18-7 |

|---|---|

| Molecular Formula | C13H20BrNO |

| Molecular Weight | 286.213 |

| IUPAC Name | 4-bromo-3-methoxy-N,N-di(propan-2-yl)aniline |

| Standard InChI | InChI=1S/C13H20BrNO/c1-9(2)15(10(3)4)11-6-7-12(14)13(8-11)16-5/h6-10H,1-5H3 |

| Standard InChI Key | AISSPYUMCDROMZ-UHFFFAOYSA-N |

| SMILES | CC(C)N(C1=CC(=C(C=C1)Br)OC)C(C)C |

Introduction

Molecular Structure and Characterization

The molecular structure of 4-bromo-N,N-diisopropyl-3-methoxyaniline consists of a benzene ring with three distinct substituents:

-

Bromine at position 4 (para to the amino group),

-

Methoxy group (-OCH₃) at position 3 (meta to the amino group),

-

N,N-diisopropylamino group (-N(C₃H₇)₂) attached to the nitrogen atom.

Molecular Formula and Weight

The compound’s molecular formula is C₁₃H₁₉BrN₂O₂, derived as follows:

-

Benzene backbone: 6 carbon atoms.

-

Methoxy group: 1 carbon, 3 hydrogens, and 1 oxygen.

-

Diisopropylamino group: 6 carbons (2 isopropyl groups) and 14 hydrogens.

-

Bromine: 1 atom.

The molecular weight is calculated as 302.21 g/mol:

Spectroscopic Data

While direct spectroscopic data for this compound is unavailable, analogous structures provide insights:

-

¹H NMR: Signals for methoxy protons (~3.8 ppm), aromatic protons (6.5–7.5 ppm), and isopropyl methyl groups (1.2–1.5 ppm) .

-

¹³C NMR: Carbons adjacent to bromine (~120 ppm), methoxy carbon (~55 ppm), and quaternary aromatic carbons (~150 ppm) .

Synthesis and Optimization

The synthesis of 4-bromo-N,N-diisopropyl-3-methoxyaniline involves multi-step functionalization of a benzene precursor. A plausible route, inspired by methods for related brominated anilines , is outlined below:

Bromination and Etherification

-

Bromination of 3-methoxyaniline:

-

Introduction of Diisopropylamino Group:

Nitro Reduction (if applicable)

If starting from a nitro precursor (e.g., 4-bromo-3-methoxynitrobenzene), reduce the nitro group to an amine using:

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, CH₃COOH, 35°C | 90.5 |

| Alkylation | (CH₃)₂CHBr, K₂CO₃, DMF, 80°C | 65–75 |

| Nitro Reduction | Na₂S, H₂O, 90°C | 73.2 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxy and amino groups. Limited solubility in water (<0.1 mg/mL) .

-

Stability: Stable under inert atmospheres but sensitive to light and oxidizing agents. Bromine may undergo displacement under nucleophilic conditions.

Applications in Pharmaceutical Chemistry

4-Bromo-N,N-diisopropyl-3-methoxyaniline is primarily utilized as a building block in drug discovery:

Kinase Inhibitors

The diisopropylamino group enhances lipophilicity, improving blood-brain barrier penetration in kinase inhibitors targeting Src or CHK1 . For example:

-

Combretastatin A-4 analogs: Brominated anilines are key intermediates in tubulin-binding anticancer agents .

Antimicrobial Agents

Derivatives with sulfonamide moieties exhibit antibacterial activity by inhibiting dihydropteroate synthase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume